molecular formula C19H10F3N5O2S B10947520 N-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10947520
M. Wt: 429.4 g/mol
InChI Key: AHQREMMHDQZCFZ-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of benzothiazole, furan, and pyrazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Synthesis of the Pyrazolopyrimidine Core: This involves the condensation of appropriate hydrazines with β-ketoesters followed by cyclization.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Final Coupling: The final step involves the coupling of the benzothiazole and pyrazolopyrimidine moieties under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways such as apoptosis, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZOTHIAZOL-2-YL)-3-(2-FURYL)-2-PROPENAMIDE
  • N-(1-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENYL)VINYL)BENZAMIDE
  • N-(6-F-1,3-BENZOTHIAZOL-2-YL)-4-HO-2-OXO-1-PENTYL-1,2-2H-3-QUINOLINECARBOXAMIDE

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds.

Properties

Molecular Formula

C19H10F3N5O2S

Molecular Weight

429.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H10F3N5O2S/c20-19(21,22)15-8-12(13-5-3-7-29-13)24-16-10(9-23-27(15)16)17(28)26-18-25-11-4-1-2-6-14(11)30-18/h1-9H,(H,25,26,28)

InChI Key

AHQREMMHDQZCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5

Origin of Product

United States

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